Glyasperin D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8,10-11,14,23-24H,7,9,12H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMAUIOCNQXFHL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC)CC(CO2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C2C(=C1OC)C[C@@H](CO2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931525 | |
| Record name | 4-[5,7-Dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142561-10-2 | |
| Record name | Glyasperin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyasperin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[5,7-Dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYASPERIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ZF2ZY8CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Advanced Characterization Methodologies
Chromatographic Isolation Strategies from Glycyrrhiza Species
The initial step in studying Glyasperin D involves its isolation from the roots and rhizomes of Glycyrrhiza species, such as Glycyrrhiza uralensis and Glycyrrhiza aspera. nih.govresearchgate.net Plant extracts contain a diverse array of compounds, requiring efficient separation techniques to obtain this compound in a pure form.
Modern Separation Techniques for this compound Purification
Chromatographic methods are central to the purification of this compound. Various techniques have been employed, often in combination, to isolate this isoflavan (B600510) from crude extracts. Supercritical fluid extraction (SFE) with a cosolvent, such as ethanol, has been explored for extracting bioactive components from Glycyrrhiza glabra, which can be followed by purification steps like adsorption chromatography. researchgate.net
Column chromatography using different stationary phases, including silica (B1680970) gel and ODS (Octadecylsilyl) gel, is commonly utilized for initial fractionation of Glycyrrhiza extracts. mdpi.comnih.gov Subsequent purification steps often involve more advanced techniques like preparative high-performance liquid chromatography (HPLC) or semi-preparative HPLC to achieve higher purity levels. mdpi.comnih.govchemfaces.com High-speed counter-current chromatography (HSCCC) has also been successfully applied for the preparative separation of related compounds like dehydrothis compound from Glycyrrhiza uralensis extract, suggesting its potential for this compound isolation as well. researchgate.net These modern techniques allow for the effective separation of this compound from other co-occurring flavonoids and plant metabolites.
Quantitative and Qualitative Analytical Approaches for this compound Purity Assessment
Ensuring the purity of isolated this compound is critical for accurate structural and biological studies. Qualitative and quantitative analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) coupled with detectors such as diode array detection (DAD) or mass spectrometry (MS) is routinely used to assess the purity of this compound. mdpi.comresearchgate.net The chromatographic profile obtained from HPLC provides information on the number of components present and their relative amounts.
Quantitative analysis can be performed using HPLC with UV detection by comparing the peak area of this compound to a known standard. mdpi.com Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), provides molecular weight information and fragmentation patterns that help confirm the identity and assess the purity of the isolated compound by detecting potential impurities with different masses. researchgate.netnih.govnih.gov Techniques like Ultra-High Performance Liquid Chromatography coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UHPLC-FT-ICR-MS) offer high sensitivity and mass accuracy for comprehensive characterization and purity assessment of complex mixtures from Glycyrrhiza extracts, including compounds like this compound. nih.gov
Comprehensive Structural Elucidation Research Methods
Determining the precise chemical structure of this compound involves the application of advanced spectroscopic techniques.
Advanced Spectroscopic Techniques in this compound Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of natural product structural elucidation. Both 1D NMR (¹H NMR and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, HMBC, and NOESY) are indispensable for assigning the positions of atoms and their connectivity within the this compound molecule. researchgate.netmdpi.commdpi.comsci-hub.se Analysis of chemical shifts and coupling constants in the ¹H NMR spectrum provides information about the different proton environments, including aromatic, aliphatic, and hydroxyl protons. mdpi.comclockss.org The ¹³C NMR spectrum reveals the carbon skeleton and the presence of different functional groups. mdpi.comclockss.org
Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution ESI-MS (HRESIMS), is used to determine the molecular weight and elemental composition of this compound. researchgate.netresearchgate.netnih.govnih.gov Fragmentation patterns observed in MS/MS experiments provide valuable clues about the substructures present in the molecule. nih.govnih.gov
Ultraviolet (UV) spectroscopy can provide information about the chromophores present in this compound, contributing to the understanding of its conjugated system. mdpi.comclockss.org
Stereochemical Assignment Methodologies for this compound
This compound possesses a chiral center at the C-3 position of the isoflavan skeleton. nih.govontosight.ai The absolute configuration at this center is crucial for defining the specific isomer. Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules like isoflavans. By analyzing the Cotton effect in the CD spectrum, the stereochemical assignment at C-3 can be made by comparison with known standards or through computational methods. clockss.org Research has assigned the absolute configuration of this compound at C-3 as (R) based on its CD spectrum exhibiting a similar type of Cotton effect as related compounds with known stereochemistry. nih.govclockss.orgzfin.org
Biological Activities and Therapeutic Potentials of Glyasperin D
Antimicrobial Activity Research
Investigations have explored the efficacy of Glyasperin D against various bacterial pathogens, including those known for their resistance to conventional antibiotics.
Studies have indicated that this compound possesses anti-Helicobacter pylori activity. Helicobacter pylori is a bacterium implicated in the development of peptic ulcers and gastric cancer. chemfaces.comsci-hub.senih.gov While some research characterizes this activity as weak, it has been observed in in vitro settings. ambeed.cnmedchemexpress.comchemfaces.comsci-hub.senih.govmedchemexpress.com this compound is among several flavonoid compounds from licorice extract that have been investigated for their inhibitory effects on H. pylori growth. chemfaces.comsci-hub.senih.gov
This compound has demonstrated antibacterial effects against Staphylococcus aureus, including both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). scispace.comresearchgate.netwikipedia.org Studies have reported minimum inhibitory concentration (MIC) values for this compound against these strains. One study indicated MIC values of 16 µg/ml for both MRSA and MSSA. scispace.comresearchgate.net Another source reported an MIC of 6.2 µg/mL specifically for MRSA. tandfonline.comnih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Staphylococcus aureus
| Bacterial Strain | MIC (µg/mL) | Source |
| MRSA | 16 | scispace.comresearchgate.net |
| MSSA | 16 | scispace.comresearchgate.net |
| MRSA | 6.2 | tandfonline.comnih.gov |
Beyond H. pylori and S. aureus, the antimicrobial spectrum of this compound has been explored against other bacteria. Studies testing its effects on Escherichia coli and Pseudomonas aeruginosa have indicated negligible activity. scispace.comresearchgate.net However, this compound has shown potent to moderate activity against vancomycin-resistant Enterococcus species (E. faecium and E. faecalis). researchgate.net
This compound is utilized in microbiological research to investigate bacterial resistance mechanisms and explore potential therapeutic strategies. biosynth.com While specific detailed mechanisms by which this compound directly modulates bacterial resistance are not extensively described in the available information, its study in this context suggests its relevance in understanding and potentially overcoming antibiotic resistance. biosynth.com Other isoflavans from licorice, such as licoricidin, have been shown to decrease MRSA resistance to oxacillin (B1211168) by affecting the enzymatic function of penicillin-binding protein 2' (PBP2'). scispace.comresearchgate.net This highlights the potential for isoflavans like this compound to interact with bacterial resistance mechanisms, although further specific research on this compound's direct modulatory effects is needed.
Antioxidant Activity Research
As a flavonoid, this compound is associated with antioxidant properties. ontosight.ai Research has investigated its capacity to neutralize free radicals, a key aspect of antioxidant defense. ontosight.airesearchgate.netnih.govcaldic.comcir-safety.orgmdpi.com
Studies evaluating the antioxidant potential of compounds from Glycyrrhiza species, including related prenylflavonoids like dehydrothis compound, have employed in vitro free radical scavenging assays such as DPPH and ABTS assays. researchgate.netnih.govcaldic.comcir-safety.org These assays measure the ability of a compound to donate an electron or hydrogen atom to stabilize free radicals. While dehydrothis compound has shown moderate DPPH scavenging activity, specific quantitative data for this compound's performance in these direct free radical scavenging assays is not prominently detailed in the search results. researchgate.net However, its classification as a flavonoid and its presence alongside compounds with known antioxidant activity support its potential in this area. ontosight.airesearchgate.netnih.govcaldic.comcir-safety.orgmdpi.com
Cellular and In Vivo Oxidative Stress Inhibition Studies
Studies have explored the antioxidant properties of this compound, particularly in the context of oxidative stress. Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to various chronic diseases. ontosight.ai Flavonoids, including those found in Glycyrrhiza species, are recognized for their ability to protect against oxidative stress. jetir.orgmdpi.com
While direct detailed studies focusing solely on this compound's in vivo oxidative stress inhibition were not extensively found, research on related licorice-derived prenylflavonoids, such as dehydroglyasperin C (DGC) and dehydrothis compound (DGD), provides insights into potential mechanisms. These compounds have demonstrated strong free radical scavenging capacities in human hepatoma HepG2 cells, significantly suppressing lipid peroxidation and hydrogen peroxide-induced ROS production. researchgate.net DGC, in particular, showed potent antioxidant activity, suggesting protective effects against chronic diseases linked to ROS. researchgate.net this compound, being a related flavonoid, may share similar antioxidant mechanisms.
Anti-inflammatory Activity Research
This compound has been investigated for its anti-inflammatory potential, a key area for therapeutic intervention in numerous diseases. ontosight.ai
Molecular and Cellular Models of Inflammatory Response Modulation
Studies using cellular models, such as lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, have been employed to evaluate the anti-inflammatory effects of compounds, including those from Glycyrrhiza species. In one study, this compound was among several compounds isolated from Glycyrrhizae Radix et Rhizoma that could inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages to some extent. researchgate.netchemfaces.com Inhibition of NO production is a common indicator of anti-inflammatory activity in this cellular model.
Research on other licorice flavonoids, like isoliquiritigenin, has shown anti-inflammatory effects by suppressing NF-κB activity, leading to decreased levels of pro-inflammatory factors such as TNF-α, IL-6, IL-1β, and IL-8. nih.gov These studies highlight the potential of licorice flavonoids to modulate key signaling pathways involved in the inflammatory response.
Anticancer Research Potential
This compound and related flavonoids from licorice have garnered attention for their potential in anticancer research. ontosight.aiijbpas.com
Preclinical Studies on Various Neoplastic Cell Lines
Preclinical studies have investigated the effects of licorice-derived compounds on various neoplastic cell lines. While specific detailed studies on this compound's effects across a wide range of cancer cell lines were not prominently found in the search results, related flavonoids have shown cytotoxic effects. For instance, Glyasperin F, another compound from Glycyrrhiza, displayed cytotoxic effects against four tested cancer cell lines with IC50 values below 85 µM. chemfaces.com
Furthermore, computational methods have revealed similarities between this compound and other molecules, such as licoricidin, which have demonstrated cytotoxicity to hepatic (HepG2), breast (MCF-7), lung (A459), and colon (SW480) tumor cells. nih.gov This suggests a potential for this compound to exhibit similar cytotoxic activities against these or other cancer cell lines, although direct experimental validation is needed.
Research on other licorice flavonoids has shown antiproliferative abilities against various cancer cell lines, including those from gastric cancer, hepatocellular carcinoma, and lung cancer. nih.govsemanticscholar.org These findings support the broader potential of flavonoids from this source in inhibiting cancer cell growth.
Research into Apoptosis and Cell Proliferation Regulation
Research has explored the impact of licorice flavonoids on key processes in cancer development, namely apoptosis (programmed cell death) and cell proliferation. Dysregulation of apoptosis and uncontrolled cell proliferation are hallmarks of cancer. ijbpas.comresearchgate.netmdpi.com
Studies on related compounds, such as Glyasperin A (a different glyasperin), have shown the ability to inhibit cellular proliferation and induce apoptosis in cancer cells. For example, Glyasperin A strongly inhibited the growth of NCCIT cells (a pluripotent human embryonal carcinoma cell line) and induced apoptosis, associated with the upregulation of Bax and phosphorylated ERK1/2 protein levels. researchgate.netresearchgate.net It also affected cell cycle progression, causing arrest at the S-phase. researchgate.netresearchgate.net
Other licorice compounds have also been reported to promote apoptosis in various cancer cell lines through different mechanisms, including the regulation of proteins like Bax, Bcl-2, caspases, and PARP. nih.govsemanticscholar.org They have also been shown to influence cell cycle progression by affecting the expression of cyclins and cyclin-dependent kinases (CDKs). semanticscholar.orgcambridge.org
While direct detailed studies specifically on this compound's mechanisms of apoptosis induction and cell cycle regulation were not extensively available, the research on related licorice flavonoids provides strong evidence for the potential of this class of compounds to modulate these critical processes in cancer cells. Further research is needed to elucidate the specific effects and mechanisms of this compound in these areas.
Dermatological Research Applications
Research into the dermatological applications of this compound has focused on its potential effects on skin pigmentation and aging.
Mechanisms of Skin-Whitening Through Tyrosinase Inhibition Research
Tyrosinase is a key enzyme involved in the production of melanin (B1238610), the pigment responsible for skin color. Inhibiting tyrosinase activity is a primary strategy for skin whitening. This compound has been reported to possess skin-whitening properties mdpi.comemedinexus.com. Studies have investigated the ability of compounds from Glycyrrhiza uralensis to inhibit tyrosinase. While Glyasperin C and glycyrrhisoflavone (B47839) have been identified as potent tyrosinase inhibitors, with Glyasperin C showing stronger inhibition than glabridin, this compound is also mentioned among the bioactive compounds contributing to skin-whitening properties of licorice extracts emedinexus.comresearchgate.netthieme-connect.comebi.ac.ukjetir.org. The skin-whitening effects of licorice extracts, including compounds like this compound, are attributed to their ability to suppress tyrosinase activity and inhibit melanin synthesis emedinexus.comresearchgate.netjetir.org.
Research on Anti-Aging and Anti-Wrinkle Effects
Skin aging is characterized by various changes, including the formation of wrinkles due to the loss of structural integrity. Research suggests that compounds from Glycyrrhiza species, including prenylflavonoids like dehydroglyasperin C, dehydrothis compound, and isoangustone, may help prevent wrinkles through their superoxide (B77818) scavenger activity researchgate.net. While this compound is a hydroxyisoflavan, it is found in licorice extracts that have shown multipurpose effects, including anti-aging and anti-wrinkle properties, often in synergistic combinations with other herbal extracts mdpi.comemedinexus.com. The phenolic content of licorice, encompassing flavonoids and isoflavones, is believed to contribute to antioxidant activity, which can protect against skin damage and potentially mitigate aging effects mdpi.com.
Metabolic Regulation Research
Studies have investigated the role of this compound in metabolic regulation, particularly concerning glucose and lipid metabolism, partly through its interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ).
Studies on Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Ligand Binding
PPAR-γ is a nuclear receptor that plays a crucial role in regulating genes involved in glucose and lipid metabolism and adipocyte differentiation google.comnih.gov. PPAR-γ ligands, such as thiazolidinedione drugs, are known to improve insulin (B600854) resistance google.com. Research has shown that the ethyl acetate (B1210297) extract of Glycyrrhiza uralensis roots exhibits significant PPAR-γ ligand-binding activity nih.govresearchgate.netiajps.comjst.go.jp. This compound has been identified as one of the phenolic compounds in licorice extracts that contributes to this PPAR-γ binding activity nih.govresearchgate.netiajps.com. Studies using assays like the GAL-4-PPAR-γ chimera assay have demonstrated the ability of this compound to bind to the ligand-binding region of PPAR-γ google.comnih.govresearchgate.netiajps.comjst.go.jp.
Antiviral Activity Research
This compound has also been a subject of research concerning its antiviral properties. Studies have explored the antiviral activity of polyphenols extracted from Glycyrrhiza uralensis roots, including this compound. These compounds have demonstrated antiviral activities against rotavirus in in vitro studies, specifically by suppressing viral replication in cell lines preprints.orgmdpi.com. It has been proposed that this compound, along with other compounds like Glyasperin C and glycyrin, may interfere with an early stage of viral infection cosmeticsandtoiletries.com. The polyphenols from Chinese licorice, including this compound, have been shown to inactivate rotaviruses by directly inhibiting viral binding nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 480860 |
| Glycyrrhisoflavone | 69091 |
| Glabridin | 107233 |
| Glyasperin C | 480859 |
| Glycyrin | 101353 |
| Dehydrothis compound | 69085 |
| Dehydroglyasperin C | 69086 |
| Isoangustone | 180154 |
| Kaempferol | 5280863 |
| Licuraside | 113226 |
| Isoliquiritin | 73568 |
| Licochalcone A | 644119 |
| Glycyrrhizin (B1671929) | 71695 |
| Pioglitazone | 4820 |
| Resveratrol | 445151 |
| Epigallocatechin-3-gallate (EGCG) | 65064 |
| Tannic acid | 161716 |
| Liquiritigenin | 5280445 |
| Glycyrol | 123109 |
| Phaseol | 164949 |
| Glyasperin F | 13235100 |
Data Tables:
Based on the search results, here are some potential interactive data tables that could be generated:
Table 1: Tyrosinase Inhibitory Activity
| Compound | IC50 (µg/mL) | Melanin Production Inhibition (% at 5 µg/mL) | Source |
| Glyasperin C | 0.13 ± 0.01 | 17.65 ± 8.8 | Glycyrrhiza uralensis extract researchgate.netthieme-connect.com |
| Glabridin | 0.25 ± 0.01 | 40.6 ± 18.1 | Glycyrrhiza uralensis extract researchgate.netthieme-connect.com |
| Glycyrrhisoflavone | 46.2 ± 0.60 | 63.73 ± 6.8 | Glycyrrhiza uralensis extract researchgate.netthieme-connect.com |
Table 2: PPAR-γ Ligand Binding Activity of Licorice Phenolics
| Compound | PPAR-γ Ligand Binding Activity (Relative Luminescence Intensity) | Source |
| This compound | Data available in research, specific values would need extraction from full text nih.govresearchgate.netiajps.com | Glycyrrhiza uralensis roots nih.govresearchgate.netiajps.com |
| Glycyrin | Potent activity, specific values would need extraction from full text nih.govresearchgate.net | Glycyrrhiza uralensis roots nih.govresearchgate.net |
| Dehydrothis compound | Activity observed, specific values would need extraction from full text nih.govresearchgate.netiajps.comjst.go.jp | Glycyrrhiza uralensis roots nih.govresearchgate.netiajps.comjst.go.jp |
| Glyasperin B | Activity observed, specific values would need extraction from full text nih.govresearchgate.netiajps.com | Glycyrrhiza uralensis roots nih.govresearchgate.netiajps.com |
| Glycycoumarin | Activity observed, specific values would need extraction from full text nih.goviajps.com | Glycyrrhiza uralensis roots nih.goviajps.com |
| Isoglycyrol | Activity observed, specific values would need extraction from full text nih.goviajps.com | Glycyrrhiza uralensis roots nih.goviajps.com |
In Vitro Anti-Rotavirus Investigations
Investigations into the antiviral activity of this compound have demonstrated its potential against rotaviruses, a major cause of severe diarrheal disease, particularly in infants and young children mdpi.com. In vitro studies have evaluated the ability of this compound, among other polyphenols isolated from Glycyrrhiza uralensis, to inactivate rotaviruses nih.govpreprints.orgresearchgate.netnih.govnih.gov.
A study evaluating six polyphenols from Glycyrrhiza uralensis found that all tested compounds, including this compound, possessed anti-rotavirus activity against specific strains, namely G5P nih.gov and G8P nih.govnih.gov. The research explored whether this activity was due to direct inhibition of viral binding to host cells or inhibition of viral replication nih.gov.
Using a virucidal assay, it was determined that this compound, along with the other compounds tested, directly inhibited rotavirus binding nih.gov. The effectiveness varied depending on the specific virus type nih.gov. Furthermore, the study employed a CPE (cytopathic effect) inhibition assay and RT-PCR, which indicated that this compound inhibited viral replication by suppressing viral RNA synthesis in TF-104 cells nih.gov.
The anti-rotavirus activity of this compound was attributed to the inhibition of both viral absorption and viral replication nih.gov. The study provided 50% effective inhibitory concentrations (EC₅₀) for this compound against the tested rotavirus strains nih.gov.
Table 1: In Vitro Anti-Rotavirus Activity of this compound
| Rotavirus Strain | EC₅₀ (Viral Binding Inhibition) | EC₅₀ (Viral Replication Inhibition) |
| G5P nih.gov | 18.7-69.5 μM | 12.1-24.0 μM |
| G8P nih.gov | 14.7-88.1 μM | 12.0-42.0 μM |
Note: Data compiled from in vitro studies nih.gov. Ranges represent the activity observed among the six tested polyphenols, including this compound.
These findings suggest that this compound interferes with key stages of the rotavirus life cycle, specifically preventing the virus from attaching to host cells and inhibiting its ability to replicate once inside the cell nih.gov.
Exploration of Other Antiviral Mechanisms
While the anti-rotavirus activity of this compound has been investigated in some detail in vitro, research specifically detailing this compound's antiviral mechanisms against viruses other than rotavirus is limited in the provided search results.
Polyphenols, as a class of compounds, are known to exhibit diverse antiviral effects through various mechanisms, including inhibiting viral entry, suppressing viral replication, and modulating immune responses preprints.orgresearchgate.net. Studies on other compounds isolated from Glycyrrhiza species or other plants have explored mechanisms such as inhibiting viral protein synthesis, interfering with viral enzymes, or blocking viral entry by disrupting interactions with host cell receptors researchgate.netnih.gov.
However, the available information does not provide specific research findings or detailed mechanisms for this compound's activity against a broad range of viruses beyond the reported in vitro effects on rotavirus nih.govpreprints.orgresearchgate.netnih.govnih.gov. While this compound is a flavonoid and is found in plants known for various biological activities, including antiviral properties, specific studies elucidating its mechanisms against other viral pathogens were not prominently featured in the search results mdpi.compreprints.orgontosight.ai. Further research would be necessary to explore the potential of this compound against a wider spectrum of viruses and to delineate the specific mechanisms involved.
Mechanisms of Action of Glyasperin D
Elucidation of Glyasperin D's Molecular Targets in Biological Systems
Research into this compound's molecular targets aims to identify the specific molecules within biological systems with which it interacts to exert its effects. This includes investigating its influence on enzymes, its interference with essential biological pathways, and its potential interactions with receptors and signaling cascades.
Research into Interference with Specific Bacterial Biosynthetic Pathways
This compound is described as a synthetic compound specifically designed to interfere with specific bacterial biosynthetic pathways biosynth.com. This interference disrupts essential cellular processes in bacteria, which contributes to its antimicrobial properties biosynth.com.
Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. It has shown weak activity against Helicobacter pylori chemfaces.commolnova.com. More specifically, this compound exhibited antimicrobial activity against Methicillin-Sensitive Staphylococcus aureus (MSSA) strains FDA 209P and Smith, and Methicillin-Resistant Staphylococcus aureus (MRSA) strains K3 and ST 28, with Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 12.5 ug/ml ncats.io. This suggests its ability to interfere with vital processes in both sensitive and resistant Staphylococcus aureus strains.
Investigations of Receptor Binding and Signaling Pathway Modulation
This compound has been identified as a compound that can bind to Peroxisome Proliferator-Activated Receptor gamma (PPAR gamma) nih.govcaldic.comcir-safety.org. PPAR gamma is a nuclear receptor that plays a significant role in various cellular processes, including glucose metabolism, adipogenesis, and inflammation. The binding of this compound to PPAR gamma suggests a potential mechanism through which it could influence these pathways nih.govcaldic.comcir-safety.org.
Furthermore, this compound has been investigated for its effects on signaling pathways related to inflammation. It has been reported that this compound could inhibit nitric oxide (NO) production in RAW 264.7 macrophages to some extent chemfaces.com. NO is a key mediator in inflammatory responses, and its inhibition can contribute to anti-inflammatory effects. While other licorice compounds have shown broader modulation of inflammatory signaling cascades like NF-κB and MAPK pathways, the specific detailed mechanisms for this compound in these pathways are not extensively documented in the provided search results nih.govnih.govfrontiersin.orgcatalysis.com.ua.
This compound, along with other licorice constituents, has also shown activity against rotaviruses, specifically G5P doc-developpement-durable.org and G8P doc-developpement-durable.org strains nih.gov. The 50% effective inhibitory concentrations (EC50) for this compound against these rotavirus strains were reported to be in the range of 18.7–69.5 μM and 14.7–88.1 μM, respectively nih.gov. While this indicates interference with the viral life cycle, the precise molecular targets or signaling pathways modulated by this compound in this antiviral context are not detailed in the search results.
Cellular and Subcellular Pathway Modulation
Beyond specific molecular targets, this compound's mechanisms extend to influencing broader cellular and subcellular processes, including those related to oxidative stress and inflammation.
Analysis of Oxidative Stress Pathway Interventions by this compound
Oxidative stress plays a significant role in various physiological and pathological conditions. Licorice extracts and several of their constituent compounds are known for their antioxidant properties, which involve scavenging reactive oxygen species (ROS) and modulating related pathways mdpi.comfrontiersin.orgcatalysis.com.uacambridge.org. While this compound is listed among compounds from licorice with potential skin-whitening properties, which can be indirectly linked to antioxidant activity through the prevention of oxidative damage involved in melanogenesis, specific detailed research on this compound's direct intervention in oxidative stress pathways is limited in the provided information mdpi.com. Other licorice compounds, such as glycyrrhizin (B1671929) and glabridin, have been shown to inhibit ROS generation catalysis.com.ua.
Research into Cell Proliferation, Differentiation, and Apoptosis Pathway Regulation
Studies on related compounds from Glycyrrhiza species, such as dehydroglyasperin C, have provided insights into potential mechanisms that may be shared or similar to those of this compound. Dehydroglyasperin C, for instance, has been shown to attenuate proliferation in human arterial smooth muscle cells induced by platelet-derived growth factor (PDGF). cambridge.org This effect involves the inhibition of DNA synthesis and the arrest of the cell cycle at the G1 to S phase transition. cambridge.org Mechanistically, dehydroglyasperin C diminished the phosphorylation levels of ERK1/2, a key component in the PDGF signaling pathway that promotes vascular smooth muscle cell proliferation. cambridge.org It also slightly decreased the expression levels of G1-checkpoint proteins, including CDK4, cyclin D1, CDK2, and cyclin E, suggesting an influence on cell cycle regulatory molecules. cambridge.org
While direct studies on this compound's effects on these specific pathways are less documented in the provided search results, the research on related Glycyrrhiza flavonoids highlights the potential for these compounds to modulate cellular processes critical for proliferation and cell cycle progression. Another study on glyasperin A, a related compound, demonstrated its ability to inhibit the growth of NCCIT teratocarcinoma cells. researchgate.net Glyasperin A induced apoptosis by upregulating Bax and phosphorylated ERK1/2 protein levels and downregulated transcription factors associated with stemness (Nanog, Oct4, c-Myc). researchgate.net It also decreased the levels of proteins in the Akt/mTOR/IKK signaling pathways, which are important for the self-renewal and proliferation of cancer stem cells. researchgate.net These findings suggest that Glycyrrhiza compounds can influence multiple signaling pathways involved in cell fate decisions, including proliferation and apoptosis.
Computational and In Silico Approaches to Mechanism Elucidation
Computational methods, such as molecular docking, network pharmacology, and molecular dynamics simulations, have been employed to predict and analyze the potential molecular targets and mechanisms of action of compounds from Glycyrrhiza, including this compound.
Molecular Docking Investigations of this compound-Target Interactions
Molecular docking is a technique used to predict the preferred orientation of one molecule (the ligand) to a second (the receptor) when bound to each other to form a stable complex. jksus.orgui.ac.id This method estimates the binding affinity, often represented by a docking score. jksus.orgui.ac.id While many docking studies have focused on other Glycyrrhiza compounds like glyasperin A and glycyrrhizic acid, this compound has also appeared in such analyses. nih.govtandfonline.comwindows.net
For example, in studies investigating potential inhibitors against SARS-CoV-2 proteins, molecular docking was used to assess the binding affinity of various Glycyrrhiza compounds. Although glyasperin A showed high affinity towards the Nsp15 endoribonuclease, and glycyrrhizic acid towards the spike glycoprotein, this compound was also included in lists of compounds analyzed, often alongside other glyasperins (B, C). nih.govtandfonline.comwindows.net These studies utilize docking scores to infer the strength of interaction between the compound and the target protein.
Network Pharmacology Analysis for Multi-Targeted Effects of this compound
Network pharmacology is an approach that analyzes the complex relationships between compounds, their targets, and diseases, providing a holistic view of how multi-component interventions might work. nih.govijpsonline.comdntb.gov.ua This method is particularly useful for studying traditional medicines or natural products containing multiple bioactive compounds. ijpsonline.com
This compound has been included in network pharmacology studies analyzing the constituents of Glycyrrhiza glabra and Glycyrrhiza uralensis. nih.govijpsonline.comaustinpublishinggroup.com These studies aim to identify potential targets and pathways modulated by these compounds in the context of various conditions, such as neuropathic pain or COVID-19. nih.govijpsonline.comaustinpublishinggroup.com Network pharmacology helps to visualize and understand the potential multi-targeted effects of compounds like this compound by mapping their interactions with various proteins and their involvement in different biological pathways. nih.govijpsonline.com For instance, network analysis can reveal associations between compounds, genes, and diseases, highlighting the regulatory mechanisms of target proteins. nih.gov
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulation is a computational technique that provides insights into the dynamic behavior and stability of protein-ligand complexes over time. nih.govdntb.gov.uaresearchgate.netresearchgate.net Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of their interaction. ui.ac.idnih.gov
While several MD simulation studies have focused on the binding stability of other Glycyrrhiza compounds, such as glyasperin A and glycyrol, with target proteins like Nsp15 endoribonuclease or STAT3, direct MD simulation data specifically for this compound binding to a particular target is less prevalent in the provided results. nih.govresearchgate.netresearchgate.net However, the application of MD simulations to related compounds underscores its importance in validating molecular docking findings and assessing the long-term stability of the predicted interactions. MD simulations can reveal details about hydrogen bonding, hydrophobic interactions, and conformational changes that occur upon binding, contributing to a deeper understanding of the mechanism of action. nih.govresearchgate.netfrontiersin.org
Structure Activity Relationship Sar Studies of Glyasperin D and Analogs
Impact of Specific Glyasperin D Structural Features on Antimicrobial Efficacy
This compound has demonstrated potential antimicrobial activity, notably against Helicobacter pylori targetmol.com. SAR studies on flavonoids and isoflavonoids, including those from Glycyrrhiza species, provide insights into the structural features that contribute to this activity.
Research indicates that the presence and position of prenyl groups significantly influence the antimicrobial efficacy of isoflavonoids. For instance, prenyl groups at positions 6 or 8 in ring A and 3' or 5' in ring B have been associated with increased antimicrobial activity in related compounds mdpi.com. This compound possesses a prenyl group at position 6 of its A ring nih.govnih.gov, suggesting this feature likely contributes to its activity.
Studies on isoflavanones from leguminous plants have correlated potent anti-MRSA activity with the presence of aliphatic or lavandulyl groups and the specific arrangement of phenolic hydroxyl groups scispace.com. Compounds bearing two gamma,gamma-dimethylallyl groups showed notable activity scispace.com. The prenyl group in this compound is a gamma,gamma-dimethylallyl derivative nih.govnih.gov, further supporting the importance of this lipophilic moiety for antimicrobial effects.
Correlation of this compound Chemical Structure with Antioxidant Potential
This compound belongs to the flavonoid class, which is widely recognized for its antioxidant properties ontosight.ai. The antioxidant activity of flavonoids is closely linked to their chemical structure, particularly the presence and arrangement of hydroxyl groups and the nature of the carbon skeleton.
The hydroxyl groups on the B ring of flavonoids are considered key contributors to their radical scavenging activity due to their ability to donate hydrogen atoms and stabilize resulting radicals scispace.commdpi.com. This compound has two hydroxyl groups on its B ring at positions 2' and 4' nih.govnih.gov. Related compounds, such as dehydrothis compound, have demonstrated significant antioxidant activities, including the scavenging of various radical species like DPPH, ABTS+, and singlet oxygen researchgate.net.
The prenyl group at position 6 in this compound nih.govnih.gov may also influence its antioxidant potential. While hydroxyl groups are primary determinants, lipophilic substituents like prenyl groups can affect the compound's partitioning into cellular membranes, potentially enhancing its ability to protect against lipid peroxidation mdpi.comresearchgate.net. A comparative study of isomeric prenylflavonoids, glyasperin A (with a prenyl group at C-6) and broussoflavonol F (with a prenyl group at C-8), revealed that the position of the isoprenyl group impacts antioxidant activity, with the C-6 substitution in glyasperin A resulting in higher DPPH radical scavenging activity jocpr.com. This suggests that the prenyl group at C-6 in this compound may similarly contribute positively to its antioxidant capacity.
The methoxy (B1213986) groups at positions 5 and 7 nih.govnih.gov may also play a role, although the presence of free hydroxyl groups at these positions is often associated with stronger antioxidant activity in other flavonoid subclasses due to the formation of an ortho-dihydroxy structure or participation in intramolecular hydrogen bonding with a C4-keto group (which is absent in isoflavans like this compound). Further detailed SAR studies focusing specifically on this compound and its methoxylated analogs would be needed to fully elucidate the impact of these groups on its antioxidant properties.
Structural Determinants for Other Biological Activities Exhibited by this compound
Beyond its antimicrobial and antioxidant effects, this compound and related compounds from Glycyrrhiza species exhibit a range of other biological activities, with specific structural features underlying these effects.
Anti-inflammatory properties have been suggested for this compound and related prenylflavonoids ontosight.aimdpi.comresearchgate.net. While specific SAR for the anti-inflammatory activity of this compound is not extensively detailed in the provided results, the flavonoid scaffold and its various substituents, particularly hydroxyl and prenyl groups, are generally known to modulate inflammatory pathways.
This compound has also been reported to possess anti-tyrosinase activity, relevant for skin whitening applications mdpi.com. For glabridin, another licorice flavonoid with anti-tyrosinase activity, the hydroxyl groups at positions 2 and 4 were highlighted as important for this effect mdpi.com. This compound shares the 2',4'-dihydroxy substitution pattern on its B ring nih.govnih.gov, suggesting these hydroxyls are likely crucial for its anti-tyrosinase activity as well.
Furthermore, this compound and other phenolics from Glycyrrhiza have shown significant ligand binding ability to PPAR-gamma core.ac.ukcaldic.com. This activity is of interest for potential applications in managing conditions related to insulin (B600854) resistance and glucose metabolism core.ac.ukcaldic.com. The structural features governing PPAR-gamma binding affinity in these compounds are complex and likely involve a combination of the isoflavan (B600510) backbone, the lipophilic prenyl group, and the specific arrangement of polar groups.
This compound, along with other Glycyrrhiza uralensis polyphenols, has demonstrated antiviral activity against rotaviruses by directly inhibiting viral binding researchgate.netmdpi.com. Additionally, in silico studies have explored the potential of this compound and related compounds as inhibitors of SARS-CoV-2 proteins nih.gov. These studies suggest that the isoflavan structure and its lipophilic substituents play a role in interacting with viral targets. For instance, the prenyl group in glyasperin A was found to contribute to better binding affinity to SARS-CoV-2 Nsp15 through hydrophobic interactions nih.gov, indicating that the prenyl group in this compound may similarly be important for its antiviral interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate a compound's biological activity with its molecular descriptors mdpi.comuniversiteitleiden.nl. These models can help to identify the key structural and physicochemical properties that govern activity and can be used to predict the activity of new or untested compounds.
QSAR studies have been applied to series of flavonoids and isoflavonoids, including those from Erythrina, to model their antimicrobial activity mdpi.com. These studies typically involve:
Defining the activity endpoint: For antimicrobial activity, this is often the Minimum Inhibitory Concentration (MIC), which can be converted to pMIC (-log MIC) for modeling mdpi.com.
Calculating molecular descriptors: These are numerical representations of various structural, physical, and chemical properties of the compounds (e.g., size, shape, electronic properties, lipophilicity, presence of specific functional groups or fragments) mdpi.comuniversiteitleiden.nl.
Building a statistical model: Various statistical methods, such as multiple linear regression (MLR), decision trees, or more advanced machine learning techniques, are used to build a relationship between the descriptors and the activity mdpi.comuniversiteitleiden.nl.
Validating the model: The model's predictive power and robustness are assessed using techniques like cross-validation or external test sets universiteitleiden.nl.
In QSAR studies on related isoflavonoids, structural fragments and physicochemical properties such as polar surface area, globularity, molecular flexibility, and the number of hydrogen bond acceptors have been identified as significant descriptors influencing antibacterial outcomes mdpi.com.
While specific published QSAR models developed solely for a comprehensive series of this compound derivatives were not extensively detailed in the search results, the principles and methodologies of QSAR are directly applicable to this compound and its analogs. Computational approaches like molecular docking, which is often a component of QSAR workflows, have been used to study the interaction of this compound and related compounds with specific biological targets, such as SARS-CoV-2 proteins nih.gov and FXa semanticscholar.org. These docking studies provide insights into the potential binding modes and interactions, which can inform the selection of relevant descriptors for QSAR modeling.
Biosynthesis and Derivatization Research of Glyasperin D
Investigations into Natural Biosynthetic Pathways in Glycyrrhiza Species
Glyasperin D has been identified as a constituent of several Glycyrrhiza species, notably Glycyrrhiza uralensis and Glycyrrhiza aspera. chemfaces.comtandfonline.comknapsackfamily.comnih.govunive.it Its presence in the roots of these plants indicates their role in its natural production. tandfonline.comnih.govtargetmol.com this compound belongs to the class of flavonoids, specifically categorized as a hydroxyisoflavan. nih.govontosight.ai
The biosynthesis of flavonoids, including isoflavonoids like this compound, generally originates from the shikimic acid pathway, which provides the phenylpropanoid precursors. unive.itmdpi.com This pathway leads to the formation of chalcones, which then undergo isomerization to flavanones. mdpi.com Isoflavonoids are formed through a specific branch of this pathway involving an aryl migration step. mdpi.comacs.org
A key structural feature of this compound is the presence of a prenyl group at position 6, along with methoxy (B1213986) groups at positions 5 and 7, and hydroxyl groups at the 2' and 4' positions of the B-ring. nih.govontosight.ai The introduction of prenyl groups onto the flavonoid skeleton, known as prenylation, is a crucial step in the biosynthesis of prenylated flavonoids. nih.govresearchgate.net This process is catalyzed by enzymes called prenyltransferases. nih.gov The specific regiochemistry of prenylation (e.g., at position 6) is determined by the particular prenyltransferase involved in the plant species. While the precise enzymatic steps leading directly to this compound are still under investigation, its structure suggests it is synthesized through the general isoflavonoid (B1168493) pathway with subsequent modifications including prenylation, hydroxylation, and methylation.
This compound has been reported in the following Glycyrrhiza species:
| Species | Reference |
| Glycyrrhiza aspera | chemfaces.comknapsackfamily.comnih.govunive.it |
| Glycyrrhiza uralensis | chemfaces.comtandfonline.comknapsackfamily.comnih.govunive.ittargetmol.com |
| Glycyrrhiza glabra | knapsackfamily.com |
| Glycyrrhiza inflata | knapsackfamily.com |
Chemoenzymatic and Semisynthetic Approaches for this compound Analog Generation
Research into this compound and related compounds extends to synthetic and semisynthetic methods to obtain the compound itself or generate analogs with potentially altered or enhanced properties. While this compound is a natural product isolated from plants, chemfaces.comtandfonline.comknapsackfamily.comnih.govunive.ittargetmol.com laboratory synthesis routes for this compound or its structural relatives have been explored. biosynth.com
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is considered a promising approach for the synthesis of prenylated polyphenols, including flavonoids, offering an alternative to traditional chemical synthesis or direct plant extraction. researchgate.net Prenyltransferases play a vital role in these chemoenzymatic strategies by catalyzing the regioselective prenylation of flavonoid scaffolds. nih.govresearchgate.net
Semisynthetic approaches involve using a naturally occurring compound as a starting material and modifying its structure chemically. This strategy is employed in the generation of flavonoid analogs to improve their biological activities, such as antimicrobial efficacy. mdpi.com Studies have reported the synthesis of Glyasperin analogues, for instance, novel pyrano[2,3-f]chromene-4,10-diones were synthesized in four steps starting from a chromone (B188151) precursor. researchgate.net This demonstrates the feasibility of creating structures related to this compound through synthetic routes. The development of derivatives of other Glycyrrhiza compounds, such as glycyrrhizin (B1671929), for pharmacological evaluation also highlights the broader interest in semisynthetic modifications of licorice constituents. doc-developpement-durable.org
Strategies for Enhancing this compound Bioactivity through Targeted Structural Modification
This compound has demonstrated various biological activities, including weak anti-Helicobacter pylori activity and antimicrobial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) strains. chemfaces.comtargetmol.comncats.io It has also been reported to possess skin-whitening properties. mdpi.comdoc-developpement-durable.org These activities make this compound a subject of interest for targeted structural modification to potentially enhance its efficacy or tailor its properties for specific applications.
Structure-activity relationship (SAR) studies on flavonoids and isoflavonoids have provided insights into how structural features influence biological activity. For antibacterial activity in related compounds, the presence of prenyl groups, particularly at positions 6 or 8 on ring A and 3' or 5' on ring B, has been identified as important. mdpi.com Hydroxyl groups at positions 5 and 7 on ring A and a single hydroxyl group in the para position on ring B also contribute to antibacterial activity. mdpi.com this compound's structure, with a prenyl group at position 6 and hydroxyl groups on the B-ring, aligns with some of these features. nih.govontosight.ai The prenyl group is generally understood to enhance lipophilicity and membrane affinity, potentially increasing interaction with cellular targets and amplifying biological effects. nih.govresearchgate.net
Research on modifying flavonoid structures to enhance bioactivity includes the introduction of halogen atoms or heteroatomic rings. mdpi.com While specific detailed studies on the structural modification of this compound itself to enhance its reported activities are limited in the provided information, the general principles derived from SAR studies on related prenylated flavonoids are applicable. For instance, modifications aimed at optimizing the position and number of prenyl and hydroxyl groups could be explored to improve antimicrobial potency. For skin-whitening activity, which is linked to tyrosinase inhibition, modifications might focus on features known to influence this enzyme's activity, such as the pattern of hydroxyl substitution on the B-ring, as observed in studies of other licorice flavonoids. mdpi.com The synthesis and evaluation of Glyasperin analogues, such as the pyrano[2,3-f]chromene-4,10-diones, also represent a strategy to explore the effect of structural changes on biological activity, in that case, cytotoxicity. researchgate.net
Reported antimicrobial activity of this compound:
| Target Organism | Activity Level | Reference |
| Helicobacter pylori | Weak activity | chemfaces.comtargetmol.com |
| Staphylococcus aureus (MSSA) | Antimicrobial | ncats.io |
| Staphylococcus aureus (MRSA) | Antimicrobial | ncats.io |
Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus strains have been reported:
| S. aureus Strain | MIC (µg/ml) | Reference |
| FDA 209P (MSSA) | 3.13–12.5 | ncats.io |
| Smith (MSSA) | 3.13–12.5 | ncats.io |
| K3 (MRSA) | 3.13–12.5 | ncats.io |
| ST 28 (MRSA) | 3.13–12.5 | ncats.io |
Advanced Research Methodologies and Future Directions
Development and Validation of Preclinical In Vivo Models for Glyasperin D Research
The translation of basic scientific discoveries into clinical applications relies on the use of well-designed preclinical in vivo models. mdpi.com For this compound, the development and validation of appropriate animal models that replicate human diseases are essential for evaluating its therapeutic potential. youtube.com
The choice of an animal model should be based on a thorough literature review to ensure it is the most suitable for the proposed investigation. mdpi.com For example, if this compound is hypothesized to have anti-cancer properties, xenograft models using human cancer cell lines in immunocompromised mice would be a standard approach.
A critical aspect of preclinical development is the establishment of a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship in the animal model, which can then be scaled to humans. nih.gov This involves detailed studies of the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Furthermore, the use of humanized-liver mouse models could provide valuable data on the metabolism of this compound by human cytochrome P450 enzymes. nih.gov The ethical treatment of animals, guided by the principles of the "three Rs" (replacement, reduction, and refinement), is a paramount consideration in all in vivo research. youtube.com
Innovation in Research Probes and Chemical Biology Tools for this compound Studies
Chemical probes are small molecules designed to study and modulate the function of specific proteins or biological pathways. scispace.comresearchgate.net The development of such tools based on the this compound scaffold would be a significant advancement in understanding its biological activity.
If a primary target of this compound is identified through proteomics, medicinal chemistry efforts can be directed towards creating more potent and selective analogs, which can serve as high-quality chemical probes. youtube.com These probes can be used to unequivocally link the biological effects observed to the modulation of a specific target. researchgate.net
The synthesis of this compound analogs incorporating bioorthogonal handles, such as azides or alkynes, would enable "click chemistry" applications for visualizing the compound's distribution in cells and tissues. nih.gov These tagged molecules can also be used in pull-down experiments to confirm target engagement in situ. fao.org
Photoaffinity labeling is another powerful technique where a photoreactive group is incorporated into the this compound structure. researchgate.net Upon photoactivation, the probe covalently crosslinks to its binding partners, allowing for their robust identification.
Identification of Research Challenges and Opportunities for this compound Investigation
The investigation of a novel natural product like this compound presents both challenges and opportunities.
Challenges:
Supply and Synthesis: If this compound is a natural product, obtaining sufficient quantities for extensive research can be a major hurdle. The development of a scalable total synthesis would be a critical step.
Target Deconvolution: Identifying the specific, high-affinity cellular targets of a new compound can be complex, as many small molecules exhibit polypharmacology. youtube.com
Model Selection: Choosing the most relevant in vivo models to accurately predict human efficacy and safety is a significant challenge in preclinical drug development. nih.gov
Biomarker Development: Identifying and validating biomarkers to monitor the activity of this compound in preclinical and potentially clinical settings is a non-trivial task. nih.gov
Opportunities:
Novel Mechanism of Action: As a new chemical entity, this compound has the potential to exhibit a novel mechanism of action, which could lead to first-in-class therapeutics. scispace.com
Tool for Chemical Biology: A well-characterized this compound could serve as a valuable chemical probe to explore new areas of biology. researchgate.netnih.gov
Interdisciplinary Collaboration: The multifaceted investigation of this compound will necessitate collaboration between synthetic chemists, biochemists, pharmacologists, and clinicians.
Advancement of "Omics" Technologies: The application of cutting-edge proteomics and metabolomics to study this compound will not only elucidate its function but also contribute to the refinement of these powerful technologies. pharmafeatures.com
Q & A
Basic Research Questions
Q. How is Glyasperin D structurally characterized, and what methodologies ensure reproducibility in its identification?
- Methodological Answer : this compound's structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). To ensure reproducibility:
- NMR : Use standardized solvent systems (e.g., CDCl₃ or DMSO-d₆) and report chemical shifts (δ) with reference to tetramethylsilane (TMS). Include coupling constants (J values) for stereochemical assignments .
- HR-MS : Calibrate instruments using certified reference compounds and report mass accuracy (e.g., ±0.001 Da).
- Purity : Provide HPLC chromatograms with retention times and UV/Vis spectra for batch consistency .
Q. What experimental designs are appropriate for initial screening of this compound’s biological activity?
- Methodological Answer :
- In vitro assays : Use dose-response curves (e.g., 0.1–100 µM) to assess cytotoxicity (MTT assay) or enzyme inhibition (e.g., COX-2, α-glucosidase). Include positive controls (e.g., aspirin for COX-2) and triplicate measurements to ensure statistical validity .
- Cell lines : Select models relevant to hypothesized mechanisms (e.g., cancer cell lines for apoptosis studies). Document passage numbers and culture conditions to minimize variability .
Q. How can researchers ensure rigor in literature reviews on this compound’s reported bioactivities?
- Methodological Answer :
- Systematic searches : Use databases like PubMed, SciFinder, and Web of Science with keywords ("this compound," "bioactivity," "mechanism"). Filter by publication date (last 10 years) and peer-reviewed journals .
- Critical appraisal : Evaluate studies for confounding factors (e.g., impurity of compounds, lack of negative controls). Cross-reference findings with orthogonal assays (e.g., in vitro vs. in vivo results) .
Advanced Research Questions
Q. How should researchers address contradictions in reported data on this compound’s mechanisms of action?
- Methodological Answer :
- Data triangulation : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify overlapping pathways (e.g., NF-κB, MAPK) .
- Dose-dependent effects : Test this compound at subtoxic concentrations to distinguish specific vs. nonspecific interactions .
- Model systems : Compare results across cell types (e.g., primary vs. immortalized cells) and in vivo models (e.g., zebrafish vs. murine) to assess universality of mechanisms .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Synthetic routes : Use regioselective functionalization (e.g., O-methylation at C-7) guided by computational docking to preserve pharmacophores. Document yields and purification methods (e.g., flash chromatography) .
- Analytical validation : For novel derivatives, provide ¹H/¹³C NMR, HR-MS, and X-ray crystallography data (if available). Include stability tests under physiological conditions (pH 7.4, 37°C) .
Q. How can computational modeling enhance the study of this compound’s interactions with molecular targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., estrogen receptors). Validate with mutagenesis studies on key residues (e.g., Arg394 in ERα) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Analyze root-mean-square deviation (RMSD) and binding free energies (MM/PBSA) .
Q. What ethical and practical considerations apply to in vivo studies of this compound?
- Methodological Answer :
- Ethical compliance : Obtain approval from institutional animal care committees (IACUC). Adhere to ARRIVE guidelines for reporting animal experiments .
- Dosing protocols : Use pharmacokinetic data (e.g., Cₘₐₓ, t₁/₂) to design regimens that mimic human exposure. Include vehicle controls and blinded assessments to reduce bias .
Methodological Frameworks for Rigorous Research
Key Considerations for Data Presentation
- Tables/Figures : Label axes with units (e.g., "IC₅₀ (µM)") and provide error bars (SD/SEM). Avoid duplicating data in text and visuals .
- Reproducibility : Share raw data and code repositories (e.g., GitHub) for computational studies. For synthesis, document reaction conditions (temperature, solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
